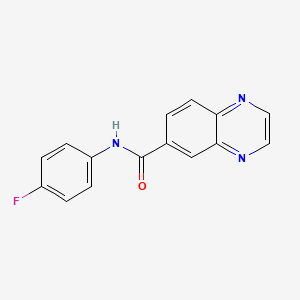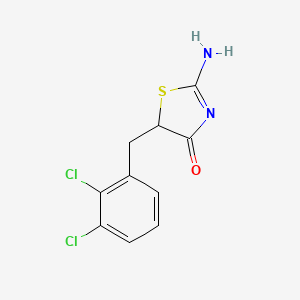
4-methoxy-N-(4-thiomorpholinylcarbonothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(4-thiomorpholinylcarbonothioyl)benzamide, also known as MTB, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. MTB is a thioamide derivative of benzamide and is known for its unique chemical structure that makes it a promising candidate for scientific research.
Mechanism of Action
The exact mechanism of action of 4-methoxy-N-(4-thiomorpholinylcarbonothioyl)benzamide is not yet fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. This compound has also been found to modulate the immune response and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. This compound has also been found to modulate the immune response and reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
4-methoxy-N-(4-thiomorpholinylcarbonothioyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under standard laboratory conditions. However, one limitation of this compound is that it can be difficult to dissolve in certain solvents, which can make it challenging to work with in certain experiments.
Future Directions
There are several potential future directions for research on 4-methoxy-N-(4-thiomorpholinylcarbonothioyl)benzamide. One area of interest is the development of this compound as a therapeutic agent for Alzheimer's disease. Another potential direction is the use of this compound as an anti-tuberculosis drug. Further research is also needed to fully understand the mechanism of action of this compound and to identify other potential applications for this compound.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, and it has been studied for its potential use as an anti-tuberculosis drug and as a therapeutic agent for Alzheimer's disease. Further research is needed to fully understand the mechanism of action of this compound and to identify other potential applications for this compound.
Synthesis Methods
4-methoxy-N-(4-thiomorpholinylcarbonothioyl)benzamide can be synthesized using a simple one-pot reaction method that involves the reaction of 4-methoxybenzoyl chloride with thiomorpholine-4-carbodithioic acid followed by treatment with ammonia. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
4-methoxy-N-(4-thiomorpholinylcarbonothioyl)benzamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use as an anti-tuberculosis drug and as a potential therapeutic agent for Alzheimer's disease.
properties
IUPAC Name |
4-methoxy-N-(thiomorpholine-4-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-17-11-4-2-10(3-5-11)12(16)14-13(18)15-6-8-19-9-7-15/h2-5H,6-9H2,1H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHKFCBTZQJTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128277.png)
![N-[4-(decyloxy)phenyl]-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5128285.png)
![1-(2-fluorophenyl)-5-{[(2-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128293.png)
![4-phenylbicyclo[2.2.2]oct-1-yl 4-hexylcyclohexanecarboxylate](/img/structure/B5128296.png)
![N-(4-bromo-2-fluorophenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5128313.png)
![[4-(3-methoxybenzyl)-4-piperidinyl]methanol hydrochloride](/img/structure/B5128322.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B5128330.png)
![5-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128333.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B5128342.png)
![2-chloro-5-(5-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5128344.png)
![5-[3-allyl-4-(benzyloxy)-5-ethoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5128346.png)
![ethyl 1-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylate](/img/structure/B5128348.png)